(Cyclopropylidenemethylene)dibenzene, also known by its chemical identifier 7632-57-7, is an organic compound characterized by its unique structure featuring a cyclopropylidene group attached to two benzene rings. This compound serves as a significant building block in organic synthesis, particularly in the construction of cyclic compounds and functional alkenes. It is classified under the category of hydrocarbons, specifically as a polycyclic aromatic hydrocarbon due to the presence of multiple interconnected aromatic rings.
(Cyclopropylidenemethylene)dibenzene can be sourced from various chemical suppliers and research institutions. Its classification as a polycyclic aromatic hydrocarbon places it within a group of compounds known for their stability and varied reactivity. The compound is often utilized in advanced organic synthesis due to its versatile reactivity patterns.
The synthesis of (cyclopropylidenemethylene)dibenzene can be achieved through several methods, including:
The molecular structure of (cyclopropylidenemethylene)dibenzene consists of two benzene rings connected by a cyclopropylidene moiety. The structural formula can be represented as:
(Cyclopropylidenemethylene)dibenzene participates in various chemical reactions, including:
The mechanism involving (cyclopropylidenemethylene)dibenzene typically follows a radical pathway initiated by single-electron transfer processes. For instance:
(Cyclopropylidenemethylene)dibenzene finds numerous applications in scientific research:
(Cyclopropylidenemethylene)dibenzene (C₁₆H₁₄) features a highly strained cyclopropylidene unit bonded to two phenyl groups. The central cyclopropylidene carbon exhibits sp² hybridization, creating a planar carbene-like center with significant angle distortion (idealized bond angles ≈ 60° vs. tetrahedral 109.5°). This geometry imposes ~27 kcal/mol of ring strain, primarily due to:
Table 1: Key Molecular Parameters of (Cyclopropylidenemethylene)dibenzene
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄ | CID 609879 [1] |
| Molecular Weight | 206.28 g/mol | EVT-3315450 [2] |
| IUPAC Name | [cyclopropylidene(phenyl)methyl]benzene | EVT-3315450 [2] |
| SMILES | C1CC1=C(C2=CC=CC=C2)C3=CC=CC=C3 | EVT-3315450 [2] |
| Strain Energy | ~27 kcal/mol | Computational [8] |
First synthesized in the mid-20th century (CAS 7632-57-7), this compound emerged during organic chemistry’s "Golden Age of Natural Product Synthesis" – an era defined by Woodward’s philosophy that molecular complexity tests synthetic ingenuity [6]. Unlike natural products, its significance lies in:
The cyclopropylidene unit’s strain energy dominates reactivity:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2